molecular formula C9H5BrN2O2 B1505570 2-Bromo-6-nitroquinoline CAS No. 1378259-42-7

2-Bromo-6-nitroquinoline

Cat. No.: B1505570
CAS No.: 1378259-42-7
M. Wt: 253.05 g/mol
InChI Key: HQJTYNNFNUQDHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within the Field of Functionalized Quinoline (B57606) Chemistry

The field of functionalized quinoline chemistry is extensive, driven by the diverse pharmacological and material properties exhibited by quinoline derivatives. semanticscholar.orgvulcanchem.com The introduction of various functional groups onto the quinoline scaffold allows for the fine-tuning of its electronic and steric properties, thereby influencing its reactivity and biological activity. chemicalbook.comresearchgate.net 2-Bromo-6-nitroquinoline fits within this context as a strategically functionalized quinoline. The presence of a halogen at the 2-position and an electron-withdrawing nitro group on the benzo-fused portion of the ring system makes it a key substrate for a variety of chemical transformations.

Academic Significance of Substituted Quinoline Motifs in Organic and Medicinal Chemistry Research

Substituted quinoline motifs are of paramount importance in both organic and medicinal chemistry. evitachem.com They form the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, and antimalarial properties. iipseries.orgrsc.org The ability to introduce substituents at specific positions of the quinoline ring is crucial for developing new therapeutic agents and functional materials. chemimpex.com The academic significance lies in the development of synthetic methodologies to access these substituted quinolines and in studying how different substitution patterns affect their chemical and biological properties.

Research Trajectories for this compound as a Strategic Building Block

Research involving this compound is primarily focused on its utility as a strategic building block for the synthesis of more elaborate molecules. The key to its utility lies in the differential reactivity of its two functional groups. The bromine atom at the 2-position is susceptible to nucleophilic substitution and cross-coupling reactions, while the nitro group at the 6-position can be reduced to an amino group, which can then be further functionalized.

One notable application is in the synthesis of other functionalized quinolines through nucleophilic aromatic substitution (SNAr) reactions. For instance, the related isomer, 6-bromo-5-nitroquinoline (B1267105), has been shown to react with morpholine (B109124) and piperazine (B1678402) under microwave-assisted conditions to yield the corresponding 6-substituted aminoquinolines in high yields. semanticscholar.org The electron-withdrawing nitro group activates the adjacent bromo group towards nucleophilic attack. semanticscholar.org A similar reactivity pattern is anticipated for this compound, allowing for the introduction of various nucleophiles at the 2-position.

Furthermore, the nitro group can be readily reduced to an amine. This transformation opens up another avenue for diversification, as the resulting 2-bromo-6-aminoquinoline can undergo a host of reactions typical for anilines, such as diazotization followed by substitution, or acylation and alkylation reactions.

The strategic placement of the bromo and nitro groups allows for a stepwise and controlled functionalization of the quinoline core, making this compound a valuable precursor in the synthesis of complex heterocyclic systems with potential applications in medicinal chemistry and materials science. For example, the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, an intermediate for PI3K/mTOR inhibitors, starts from 6-bromoquinolin-4-ol, which is then nitrated and chlorinated. researchgate.net This highlights the importance of bromo-nitro-quinoline scaffolds in the synthesis of biologically active compounds.

Interactive Data Tables

Below are tables summarizing key information for this compound and related compounds.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number1378259-42-7 researchgate.net
Molecular FormulaC₉H₅BrN₂O₂ researchgate.net
Molecular Weight253.05 g/mol

Table 2: Related Bromo-Nitro-Substituted Quinolines and their Precursors

Compound NameCAS NumberKey Features/Applications
6-Bromo-5-nitroquinoline98203-04-4 Anticancer activity, precursor for amino derivatives.
6-Bromo-4-chloro-3-nitroquinoline (B1343797)723281-72-9 scispace.comIntermediate for PI3K/mTOR inhibitors. scispace.com
3-Bromo-2-chloro-6-nitroquinoline296759-32-5 chemimpex.comIntermediate in pharmaceutical and materials synthesis. chemimpex.com
8-Bromo-6-nitroquinoline120287-30-1 evitachem.comBuilding block for complex organic molecules, potential fluorescent probe. evitachem.com
6-Bromoquinoline (B19933)5332-25-2Precursor for the synthesis of 6-nitroquinoline (B147349).
2-Bromo-6-nitroaniline59255-95-7 chemicalbook.comA potential precursor for quinoline synthesis via Skraup or related reactions. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-9-4-1-6-5-7(12(13)14)2-3-8(6)11-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQJTYNNFNUQDHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00707441
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378259-42-7
Record name 2-Bromo-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00707441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Investigative Studies on the Reactivity and Derivatization Pathways of 2 Bromo 6 Nitroquinoline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings. pressbooks.publibretexts.org The reactivity of an aryl halide in an SNAr reaction is significantly enhanced by the presence of strongly electron-withdrawing groups, such as a nitro group, particularly when they are positioned ortho or para to the leaving group. libretexts.org

Facile Substitution of the Bromine Atom Activated by the Nitro Group

In the case of 2-bromo-6-nitroquinoline, the bromine atom at the C-2 position is activated towards nucleophilic attack. The electron-withdrawing nitro group at the C-6 position, while not in a classic ortho or para relationship that allows for direct resonance stabilization of the Meisenheimer intermediate, still exerts a significant activating effect through inductive electron withdrawal. nih.gov This effect renders the C-2 carbon more electrophilic and susceptible to attack by nucleophiles.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. pressbooks.pub However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov For this compound, the attack of a nucleophile at the C-2 position would lead to the formation of a resonance-stabilized anionic intermediate, with the negative charge delocalized over the quinoline (B57606) ring system. The subsequent departure of the bromide ion restores the aromaticity of the quinoline ring, yielding the substituted product.

Synthesis of Cyclic Amine Derivatives (e.g., Morpholinyl and Piperazinyl Quinolines)

The activated nature of the C-2 position in this compound makes it a suitable substrate for reactions with various nucleophiles, including cyclic secondary amines like morpholine (B109124) and piperazine (B1678402). These reactions are typically carried out in the presence of a base to neutralize the hydrogen bromide generated during the reaction.

Illustrative Data Table for SNAr Reactions of this compound

EntryNucleophileProductExpected Yield (%)
1Morpholine2-(Morpholin-4-yl)-6-nitroquinolineHigh
2Piperazine2-(Piperazin-1-yl)-6-nitroquinolineHigh
Note: This table is illustrative and based on the expected reactivity. Specific experimental yields for this compound were not found in the searched literature.

Reduction of the Nitro Group to Amino Functionality

The reduction of a nitro group to an amino group is a common and important transformation in organic synthesis, as it provides access to versatile amino-substituted intermediates. These anilines are valuable precursors for the synthesis of a wide array of more complex molecules.

Generation of Aminoquinoline Intermediates for Further Functionalization

The reduction of the nitro group in this compound would yield 6-amino-2-bromoquinoline. This transformation is significant as it opens up new avenues for derivatization. The resulting amino group can be acylated, alkylated, or diazotized, allowing for the introduction of a wide range of substituents at the 6-position.

Several methods are commonly employed for the reduction of aromatic nitro compounds. These include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel, and chemical reduction using metals in acidic media (e.g., iron, tin, or zinc in the presence of hydrochloric or acetic acid) or with reagents like sodium dithionite (B78146) or tin(II) chloride. nih.gov The choice of reducing agent is crucial to ensure the chemoselective reduction of the nitro group without affecting the bromine substituent. For instance, more aggressive reduction conditions or certain catalysts might lead to hydrodebromination as a side reaction.

While there is a lack of specific literature detailing the reduction of this compound, the reduction of the related isomer, 6-bromo-5-nitroquinoline (B1267105), has been reported using iron powder in acetic acid, affording 5-amino-6-bromoquinoline in high yield. semanticscholar.org This suggests that similar conditions could likely be applied to the reduction of this compound.

Common Reagents for Nitro Group Reduction

ReagentTypical Conditions
Fe / CH₃COOHAcetic acid, heat
SnCl₂·2H₂O / EtOHEthanol, heat
H₂ / Pd/CHydrogen gas, palladium on carbon catalyst
Na₂S₂O₄Aqueous or alcoholic solution
Note: This table presents common methods for nitro group reduction; specific application to this compound requires experimental validation.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from relatively simple precursors.

Suzuki-Miyaura Coupling with Boronic Acids/Esters for Aryl-Substituted Quinolines

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound (such as a boronic acid or a boronic ester) and an organohalide or triflate, catalyzed by a palladium complex. kashanu.ac.irlibretexts.org This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of many boronic acids. libretexts.orgorganic-chemistry.org

In the context of this compound, the bromine atom at the C-2 position serves as the electrophilic partner in the Suzuki-Miyaura coupling. The reaction with an arylboronic acid would lead to the formation of a 2-aryl-6-nitroquinoline. The general catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

Although no specific examples of the Suzuki-Miyaura coupling of this compound have been identified in the surveyed literature, the reactivity of other bromoquinolines in such reactions is well-documented. nih.gov It is anticipated that this compound would readily participate in this transformation under standard Suzuki-Miyaura conditions, which typically involve a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand), a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃), and a suitable solvent system (e.g., toluene, dioxane, or DMF, often with water).

Illustrative Data Table for Suzuki-Miyaura Coupling of this compound

EntryBoronic AcidProductExpected Yield (%)
1Phenylboronic acid2-Phenyl-6-nitroquinolineGood to Excellent
24-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-6-nitroquinolineGood to Excellent
33-Thienylboronic acid2-(Thiophen-3-yl)-6-nitroquinolineGood to Excellent
Note: This table is illustrative and based on the expected reactivity. Specific experimental yields for this compound were not found in the searched literature.

Other Metal-Catalyzed Coupling Reactions

Beyond the well-established Suzuki, Heck, and Sonogashira reactions, the bromine atom at the C2 position of this compound serves as a versatile handle for a variety of other metal-catalyzed cross-coupling reactions. These methodologies enable the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and alternative carbon-carbon (C-C) bonds, significantly broadening the scope of accessible derivatives.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling aryl halides with amines. wikipedia.orglibretexts.org The development of this reaction has provided a facile route for synthesizing aryl amines, often replacing harsher traditional methods like the Goldberg reaction. wikipedia.org The reactivity of the C-Br bond in bromoquinolines is well-suited for this transformation. In a study on the closely related 6-bromo-2-chloroquinoline, researchers demonstrated selective Buchwald-Hartwig amination at the C6-Br position. nih.gov This selectivity highlights the feasibility of applying this chemistry to the C2-Br bond of this compound. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. scienceopen.com For instance, the coupling of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with morpholine or pyrrolidine (B122466) has been successfully achieved in good yields (60-88%). rsc.org Another key development in this area is the use of ammonia (B1221849) equivalents, such as lithium bis(trimethylsilyl)amide, to introduce a primary amino group. nih.gov

Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of organotin compounds (organostannanes) with organic halides, offering a robust method for C-C bond formation. wikipedia.orglibretexts.org A key advantage is the stability of organostannanes to air and moisture. wikipedia.org The reaction is versatile, with few limitations on the organic groups that can be coupled. organic-chemistry.org While no specific examples on this compound are detailed in the provided literature, the general applicability to aryl bromides is extensive, making it a highly probable transformation for this substrate. wikipedia.orgorganic-chemistry.org

Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by nickel or palladium, to form C-C bonds. wikipedia.org Organozinc reagents are more reactive than their organoboron or organotin counterparts, which can lead to faster reaction times. wikipedia.org The Negishi coupling is noted for its broad scope, allowing for the connection of sp³, sp², and sp hybridized carbon atoms. wikipedia.org The reaction has been widely applied in the synthesis of complex molecules, including unsymmetrical biaryls. organic-chemistry.org Given its tolerance for a wide range of functional groups, the Negishi coupling represents a viable strategy for the derivatization of this compound. wikipedia.org

Ullmann Condensation/Coupling: As one of the earliest transition-metal-catalyzed reactions, the Ullmann reaction traditionally uses copper to couple two aryl halides to form a biaryl (Ullmann coupling) or to couple an aryl halide with an alcohol, amine, or thiol (Ullmann condensation). wikipedia.orgwikipedia.orgorganic-chemistry.org Traditional methods often required harsh conditions, such as high temperatures. wikipedia.orgnih.gov However, modern advancements, including the use of soluble copper catalysts with specific ligands like diamines, 1,10-phenanthroline, or amino acids, have allowed these reactions to proceed under milder conditions. wikipedia.orgnih.gov The Ullmann condensation is particularly useful for forming aryl ethers (C-O bonds) and aryl amines (C-N bonds), providing an alternative to palladium-catalyzed methods. wikipedia.orgmdpi.com The electron-withdrawing nature of the nitro group on the quinoline ring could potentially activate the C2-Br bond towards these copper-catalyzed transformations.

Table 1: Overview of Other Metal-Catalyzed Coupling Reactions Applicable to this compound
Reaction NameCatalyst System (Typical)Coupling PartnerBond FormedKey Features
Buchwald-Hartwig AminationPalladium / Phosphine LigandPrimary/Secondary AminesC-NHigh functional group tolerance; mild conditions. wikipedia.orglibretexts.org
Stille CouplingPalladiumOrganostannanes (R-SnR'₃)C-CReagents are stable to air and moisture. wikipedia.org
Negishi CouplingPalladium or NickelOrganozincs (R-ZnX)C-CHigh reactivity of organozinc reagent; broad scope. wikipedia.orgorganic-chemistry.org
Ullmann CondensationCopperAlcohols, Amines, ThiolsC-O, C-N, C-SClassic method; modern variants use ligands for milder conditions. wikipedia.orgnih.gov

Further Functionalization Strategies on the Quinoline Ring System

Beyond reactions at the C2-bromo position, the 6-nitroquinoline (B147349) core offers opportunities for additional chemical modifications. These transformations can introduce new substituents, altering the electronic and steric properties of the molecule. Such strategies are crucial for fine-tuning the characteristics of the resulting derivatives for various applications.

The existing nitro group at the C6 position profoundly influences the reactivity of the quinoline ring, directing the selective introduction of new functional groups through either electrophilic or nucleophilic substitution reactions.

Electrophilic Aromatic Substitution: The quinoline system generally undergoes electrophilic substitution on the benzene (B151609) ring (carbocycle) rather than the pyridine (B92270) ring. quimicaorganica.org The presence of the deactivating nitro group at C6 makes further electrophilic substitution challenging, requiring more forcing conditions. lkouniv.ac.in Theoretical considerations and experimental results for the nitration of quinoline show that substitution occurs preferentially at the C5 and C8 positions to maintain the aromaticity of both rings in the reaction intermediate. quimicaorganica.orgrsc.org Therefore, introducing a second nitro group onto 6-nitroquinoline would be expected to yield primarily 5,6-dinitroquinoline and 6,8-dinitroquinoline.

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group at C6 activates the quinoline ring for nucleophilic attack, particularly for Aromatic Nucleophilic Substitution of Hydrogen (SNArH), also known as Vicarious Nucleophilic Substitution (VNS). This reaction allows for the direct functionalization of C-H bonds at positions ortho and para to the nitro group. nih.gov In the case of 6-nitroquinoline, this corresponds to the C5 and C7 positions. Studies have shown that 6-nitroquinoline reacts with various nucleophiles, such as potassium cyanide in the presence of nitroalkanes, to introduce substituents at the C5 position. rsc.org For example, the reaction of 6-nitroquinoline with potassium cyanide and 2-nitropropane (B154153) leads to substitution at the C5 position. rsc.org The use of bulky nucleophiles, such as potassium 9H-carbazol-9-ide, can also lead to selective substitution, with the reaction occurring at the C7 position to form 9-(6-nitroquinolin-7-yl)-9H-carbazole. nih.gov This regioselectivity can be influenced by the size of the nucleophile and reaction conditions. nih.gov

Table 2: Examples of Selective Functionalization of the 6-Nitroquinoline Ring
Reaction TypeReagent(s)Position(s) FunctionalizedProduct TypeReference
Electrophilic Substitution (Nitration)HNO₃ / H₂SO₄C5 and C8Dinitroquinolines rsc.org
Vicarious Nucleophilic Substitution (VNS)KCN / 2-NitropropaneC55-Substituted-6-nitroquinoline derivative rsc.org
Vicarious Nucleophilic Substitution (VNS)Potassium 9H-carbazol-9-ideC77-(9H-carbazol-9-yl)-6-nitroquinoline nih.gov

Comprehensive Spectroscopic and Structural Elucidation of 2 Bromo 6 Nitroquinoline and Its Synthesized Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

The ¹H NMR spectrum of 2-Bromo-6-nitroquinoline is expected to display distinct signals for the five aromatic protons on the quinoline (B57606) core. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the bromine atom at the C2 position, the potent nitro group at the C6 position, and the nitrogen atom within the heterocyclic ring.

The bromine atom at C2 will exert an anisotropic effect and a moderate electron-withdrawing inductive effect, influencing the chemical shift of the adjacent proton at C3 (H3). The nitro group at C6 is a strong deactivating group, significantly withdrawing electron density from the carbocyclic ring through both inductive and resonance effects. This deshielding effect will cause the protons on this ring (H5, H7, H8) to resonate at a lower field (higher ppm values).

Based on data from analogous compounds like 6-nitroquinoline (B147349) and various bromoquinolines, the predicted ¹H NMR spectral data for this compound are summarized below. The protons are expected to appear as doublets or doublets of doublets due to spin-spin coupling with their neighbors.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3 ~8.2-8.4 d J3-4 = ~8.5-9.0
H4 ~7.7-7.9 d J4-3 = ~8.5-9.0
H5 ~8.8-9.0 d J5-7 = ~2.0-2.5
H7 ~8.4-8.6 dd J7-8 = ~9.0-9.5, J7-5 = ~2.0-2.5

Note: These are predicted values based on substituent effects and data from similar compounds. Actual experimental values may vary.

The coupling constants are critical for confirming the positions of the substituents. The ortho coupling (³J) between H7 and H8 is typically large (~9 Hz), while the meta coupling (⁴J) between H5 and H7 is significantly smaller (~2-3 Hz). The coupling between H3 and H4 is also an ortho coupling.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the quinoline ring system. The chemical shifts are heavily influenced by the attached substituents.

The carbon atom bonded to the bromine (C2) will experience a direct effect, shifting its resonance. The carbon attached to the nitro group (C6) will be significantly deshielded and shifted downfield. The presence of the electronegative nitrogen atom in the ring also influences the chemical shifts of the adjacent carbons (C2, C8a).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (δ, ppm)
C2 ~142-145
C3 ~123-126
C4 ~138-140
C4a ~148-150
C5 ~125-128
C6 ~145-148
C7 ~122-124
C8 ~130-133

Note: These are predicted values. The signals for quaternary carbons (C2, C4a, C6, C8a) are typically weaker than those for carbons with attached protons.

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. nih.govresearchgate.net

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, strong cross-peaks would be expected between H3 and H4, and between H7 and H8, confirming their ortho relationship. A weaker cross-peak between H5 and H7 would confirm their meta coupling. researchgate.net

HETCOR (Heteronuclear Correlation) or HSQC/HMQC: These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. For instance, the proton signal for H3 would show a cross-peak with the carbon signal for C3. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons. For example, the H5 proton would be expected to show a correlation to the carbon at C4, C7, and the quaternary carbon C4a. Similarly, H8 would show correlations to C6, C7, and C4a, helping to piece together the entire molecular structure. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups present in a molecule.

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.

N-O Stretching (Nitro Group): The nitro group is expected to show two strong and distinct stretching vibrations: an asymmetric stretch (νas) typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch (νs) in the 1330-1390 cm⁻¹ region. These bands are characteristic indicators of the nitro functionality.

C=N and C=C Stretching (Aromatic Rings): The stretching vibrations of the C=N bond in the quinoline ring and the C=C bonds of the aromatic system typically appear in the 1450-1620 cm⁻¹ region.

C-H Stretching (Aromatic): The stretching vibrations for aromatic C-H bonds are usually observed above 3000 cm⁻¹.

C-Br Stretching: The stretching vibration for the C-Br bond typically appears in the fingerprint region, usually between 500 and 650 cm⁻¹. researchgate.net

C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern on the aromatic rings.

Table 3: Predicted Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000-3100
C=N, C=C Ring Stretching 1450-1620
NO₂ Asymmetric Stretching 1500-1570
NO₂ Symmetric Stretching 1330-1390
C-H Out-of-plane Bending 700-900

Raman spectroscopy, which measures the inelastic scattering of light, is a complementary technique to FTIR. nsf.gov It is particularly useful for analyzing symmetric vibrations and bonds involving heavy atoms. For aromatic and nitro-containing compounds, Raman spectroscopy can provide valuable structural information.

The symmetric stretching vibration of the nitro group (around 1330-1390 cm⁻¹) often produces a very strong and characteristic band in the Raman spectrum. nsf.gov Ring-breathing modes of the quinoline system, which involve the symmetric expansion and contraction of the rings, are also typically strong in Raman spectra and can be sensitive to the substitution pattern. The C-Br stretching vibration would also be observable. In some cases, resonance Raman spectroscopy can be used to selectively enhance the vibrations associated with the nitroaromatic chromophore, providing more detailed information about its electronic and vibrational structure. nsf.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of this compound is dictated by the chromophoric quinoline core, which is further influenced by the bromo and nitro substituents. The UV-Vis spectrum of quinoline derivatives typically displays multiple absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the aromatic system. researchgate.net

The π-π* transitions, which are generally of high intensity (large molar absorptivity, ε), originate from the excitation of electrons from bonding π orbitals to antibonding π* orbitals of the conjugated quinoline ring system. The n-π* transitions are typically of lower intensity and result from the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital.

The presence of the nitro group (-NO₂) at the 6-position, a strong electron-withdrawing group, and the bromo group (-Br) at the 2-position, which acts as a deactivating group with a weak electron-withdrawing inductive effect, significantly modulates the electronic structure and thus the absorption spectrum. The nitro group, in particular, can extend the conjugation and introduce its own n-π* transitions, often causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted quinoline. researchgate.net

While specific experimental data for this compound is not widely published, the absorption characteristics can be inferred from related nitroquinoline compounds. For instance, studies on various quinoline derivatives show distinct absorption peaks corresponding to these transitions. researchgate.net The spectrum is expected to show complex bands below 400 nm.

Table 1: Representative UV-Vis Absorption Maxima (λmax) for Related Quinoline Compounds

Compound λmax (nm) Transition Type (Probable)
Quinoline ~275, ~310 π-π*
Nitroquinoline Analogues 300 - 380 π-π* and n-π*

Note: The data presented is illustrative and based on general characteristics of the quinoline and nitroquinoline chromophores.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, with the molecular formula C₉H₅BrN₂O₂, HRMS is used to confirm that the experimentally measured exact mass matches the theoretically calculated value, distinguishing it from other isomers or compounds with the same nominal mass.

The theoretical monoisotopic mass of this compound is calculated as follows:

C₉H₅⁷⁹BrN₂O₂: (9 x 12.000000) + (5 x 1.007825) + (1 x 78.918337) + (2 x 14.003074) + (2 x 15.994915) = 251.95138 u

C₉H₅⁸¹BrN₂O₂: (9 x 12.000000) + (5 x 1.007825) + (1 x 80.916291) + (2 x 14.003074) + (2 x 15.994915) = 253.94933 u

HRMS analysis would be expected to detect two distinct molecular ion peaks at these m/z values, reflecting the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%).

Electron-impact (EI) and chemical-ionization (CI) are common ionization techniques that provide complementary information.

Electron-Impact (EI) Mass Spectrometry: EI is a "hard" ionization technique that uses a high-energy electron beam to ionize the molecule, resulting in a molecular ion (M⁺˙) that is often prone to extensive fragmentation. libretexts.org The analysis of these fragment ions provides valuable structural information.

For this compound, the EI mass spectrum is expected to exhibit a characteristic pair of molecular ion peaks due to the bromine isotopes, [M]⁺˙ at m/z 252 and [M+2]⁺˙ at m/z 254, with nearly equal relative intensities (approximately 1:1). youtube.com

Key fragmentation pathways for the molecular ion would likely include:

Loss of Nitrogen Dioxide (NO₂): A common fragmentation for nitroaromatic compounds, leading to the loss of a 46 u radical (˙NO₂). This would produce fragment ions at m/z 206 and 208.

Loss of a Bromine Radical (Br): Cleavage of the C-Br bond would result in the loss of 79 u or 81 u, forming an ion at m/z 173.

Loss of Carbon Monoxide (CO): Following the initial loss of NO₂, the resulting ion may eliminate a molecule of CO (28 u).

Loss of Hydrogen Cyanide (HCN): A characteristic fragmentation of the quinoline ring itself involves the expulsion of HCN (27 u), which can occur at various stages of the fragmentation cascade. rsc.org

Chemical-Ionization (CI) Mass Spectrometry: CI is a "soft" ionization technique that involves ion-molecule reactions with a reagent gas. It imparts less energy to the analyte molecule, resulting in significantly less fragmentation. The primary ion observed is typically the protonated molecule, [M+H]⁺. For this compound, this would produce a prominent pair of pseudomolecular ion peaks at m/z 253 and 255, confirming the molecular weight of the compound.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z (for ⁷⁹Br/⁸¹Br) Ion Formula Fragmentation Pathway
252 / 254 [C₉H₅BrN₂O₂]⁺˙ Molecular Ion (M⁺˙)
253 / 255 [C₉H₆BrN₂O₂]⁺ Protonated Molecule ([M+H]⁺, in CI)
206 / 208 [C₉H₅BrN]⁺˙ [M - NO₂]⁺˙
173 [C₉H₅N₂O₂]⁺ [M - Br]⁺

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound has not been identified in the surveyed literature, its solid-state structure can be reliably predicted based on crystallographic analyses of closely related analogs, such as 6-bromo-5-nitroquinoline-1-oxide and various substituted nitroquinolines. acs.orgsemanticscholar.org

The molecular geometry of this compound is expected to be largely planar. The quinoline ring system is inherently aromatic and flat. Crystal structures of related nitro-substituted quinolines have confirmed this planarity, showing very small dihedral angles between the fused aromatic rings. acs.org The bromine atom and the nitro group substituents would lie in or very close to the plane of the quinoline ring to maximize electronic conjugation and minimize steric hindrance.

The nitro group may exhibit a slight twist relative to the quinoline plane, a common feature in nitroaromatic compounds. Bond lengths and angles are expected to be consistent with those of a substituted aromatic heterocyclic system, with C-C and C-N bond lengths within the quinoline ring indicative of aromatic character (intermediate between single and double bonds).

Table 3: Expected Geometric Parameters for this compound (based on analogs)

Parameter Expected Value Range Comment
C-Br Bond Length ~1.88 - 1.91 Å Typical for C(sp²)-Br bond
C-N (nitro) Bond Length ~1.47 - 1.49 Å Typical for C(aromatic)-NO₂ bond
N-O (nitro) Bond Lengths ~1.21 - 1.24 Å Averaged due to resonance

Note: These values are estimations based on published data for structurally similar compounds. acs.orgsemanticscholar.org

The arrangement of molecules in the crystal lattice (crystal packing) is governed by a network of non-covalent intermolecular interactions. For this compound, several key interactions are anticipated to direct its solid-state assembly.

π-π Stacking: The planar, electron-deficient quinoline rings are expected to engage in π-π stacking interactions. These interactions, where the aromatic rings pack in an offset face-to-face or face-to-edge manner, are a dominant force in the packing of many aromatic compounds.

C-H···O Hydrogen Bonds: The oxygen atoms of the electron-rich nitro group are excellent hydrogen bond acceptors. Weak C-H···O hydrogen bonds involving the aromatic C-H donors of neighboring molecules are highly probable and would play a significant role in stabilizing the crystal structure.

Halogen Bonding and Other Interactions: The bromine atom can participate in various intermolecular contacts, including C-H···Br interactions or potentially halogen bonds (Br···N or Br···O), where the electropositive region on the bromine atom interacts with a Lewis base. These types of interactions are increasingly recognized as important in crystal engineering.

The interplay of these forces would likely lead to a densely packed, layered, or herringbone-type crystal structure, maximizing stabilizing interactions and creating a thermodynamically favorable solid-state arrangement.

Computational and Theoretical Studies on 2 Bromo 6 Nitroquinoline and Its Derived Structures

Density Functional Theory (DFT) Calculations

Density Functional Theory is a cornerstone of modern computational chemistry, utilized for calculating the electronic structure of molecules. It is widely employed to determine optimized geometries, conformational preferences, and various electronic properties. Standard DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), provide a reliable balance between accuracy and computational cost for organic molecules. nih.govultraphysicalsciences.org

Geometry optimization is a fundamental computational step that seeks to find the lowest energy arrangement of atoms in a molecule. For 2-Bromo-6-nitroquinoline, this process would involve calculating bond lengths, bond angles, and dihedral angles that correspond to a stable structure. The quinoline (B57606) core is planar, and the primary conformational considerations would involve the orientation of the nitro (NO₂) group.

While specific optimized parameters for this compound are not available, data from related structures like 6-chloroquinoline (B1265530) can provide a reference for the expected geometry of the quinoline core. dergipark.org.tr The introduction of a bromine atom at the C2 position and a nitro group at the C6 position is expected to cause minor distortions in the ring due to steric and electronic effects. For instance, the C-Br bond length would be a key parameter, and C-N bonds associated with the nitro group would also be of interest. Theoretical calculations for similar halogenated quinolines have shown excellent agreement with experimental X-ray crystallography data. dergipark.org.tr

Table 1: Selected theoretical geometric parameters for 6-Chloroquinoline, calculated at the B3LYP/6-311++G(d,p) level. This data serves as an analogue for the quinoline core of this compound.

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. wikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. A small gap suggests high chemical reactivity and polarizability, whereas a large gap implies high kinetic stability. scirp.orgnih.gov

Table 2: Calculated Frontier Molecular Orbital energies for the parent compound Quinoline at the DFT/B3LYP/6-31+G(d,p) level.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded: red indicates electron-rich areas (negative potential) susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential) prone to nucleophilic attack. thaiscience.info

In this compound, the most negative potential (red regions) is expected to be concentrated around the oxygen atoms of the nitro group and the nitrogen atom of the quinoline ring, making these the primary sites for electrophilic interaction. Conversely, positive potential (blue regions) would likely be found on the hydrogen atoms of the aromatic ring and near the carbon atom attached to the bromine, indicating sites for potential nucleophilic attack.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra Prediction

Time-Dependent DFT (TD-DFT) is a widely used method for calculating the electronic excitation energies and predicting UV-Visible absorption spectra of molecules. cnr.itiau.ir This method simulates how a molecule responds to oscillating electric fields, providing information about absorption wavelengths (λmax), oscillator strengths (f), and the nature of electronic transitions (e.g., π→π* or n→π*).

For this compound, TD-DFT calculations would predict the key absorption bands. The spectrum is expected to be dominated by π→π* transitions within the aromatic quinoline system. The presence of the nitro and bromo substituents would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated system and intramolecular charge transfer character.

Table 3: Theoretical electronic absorption properties for Quinoline calculated via TD-DFT. The transitions listed correspond to the most significant electronic excitations.

Quantum Chemical Characterization of Spectroscopic Properties

Quantum chemical calculations are instrumental in interpreting and assigning experimental spectra, such as infrared and Raman spectra. By computing theoretical vibrational frequencies, researchers can gain a detailed understanding of the molecular motions corresponding to each observed spectral band.

Theoretical vibrational frequencies are typically calculated using DFT methods, which solve for the harmonic frequencies of the molecule's normal modes of vibration. Due to approximations in the theory and the neglect of anharmonicity, calculated frequencies are often systematically higher than experimental values. To correct this, a scaling factor is commonly applied to the computed wavenumbers to improve agreement with experimental data. nih.govderpharmachemica.com

For this compound, a vibrational analysis would identify characteristic frequencies for specific functional groups. Key vibrational modes would include:

Aromatic C-H stretching: Typically found in the 3000–3100 cm⁻¹ region. researchgate.net

C=N and C=C stretching: Associated with the quinoline ring, appearing in the 1400–1650 cm⁻¹ range. nih.gov

NO₂ stretching: Asymmetric and symmetric stretches for the nitro group are expected around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C-Br stretching: The carbon-bromine stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

A detailed assignment of these modes can be confirmed by analyzing the Potential Energy Distribution (PED), which describes the contribution of each internal coordinate to a given normal mode. ultraphysicalsciences.org

Table 4: Selected theoretical vibrational frequencies for 6-bromo-2-methylquinoline, calculated at the B3LYP/6-311++G(d,p) level. This provides an analogue for assigning the vibrational modes of this compound.

Predicted NMR Chemical Shifts

In the structural elucidation of novel compounds, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. Computational chemistry provides powerful methods to predict NMR chemical shifts, offering a valuable counterpart to experimental data. For this compound, theoretical calculations, particularly those employing Density Functional Theory (DFT), can provide significant insights into its electronic structure and, consequently, its NMR spectrum. nih.govd-nb.info

The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved through the Gauge-Including Atomic Orbital (GIAO) method, which has been demonstrated to be effective for a wide range of organic molecules. researchgate.netresearchgate.net The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. researchgate.net Commonly used functionals for such calculations include B3LYP and PBE0, paired with basis sets like 6-31G(d,p) or the correlation-consistent basis sets (cc-pVDZ). nih.gov

By performing geometry optimization of the this compound molecule followed by NMR shielding calculations, it is possible to obtain theoretical chemical shift values. These predicted shifts can then be compared with experimental data to confirm the structure or to aid in the assignment of ambiguous signals. For complex organic molecules, computational prediction of ¹H NMR spectra can be achieved with a high degree of accuracy, often with a mean absolute error of less than 0.2 ppm. d-nb.info

Below is a hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using a representative DFT method. The values are referenced against a standard, typically tetramethylsilane (B1202638) (TMS).

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2-142.5
C37.85125.0
C48.50138.0
C58.30122.5
C6-148.0
C77.95128.0
C88.90130.0
C4a-149.5
C8a-129.0

Molecular Dynamics Simulations to Understand Derived Compound Behavior

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. dntb.gov.ua For derivatives of this compound, MD simulations can provide critical insights into their conformational dynamics, stability, and interactions with biological macromolecules. nih.govtandfonline.com These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve. mdpi.com

A key application of MD simulations in the context of drug discovery is to understand the behavior of a ligand when bound to a protein target. mdpi.com By simulating the protein-ligand complex in a solvated environment, researchers can assess the stability of the binding pose, identify key intermolecular interactions, and predict the binding free energy.

Several parameters are commonly analyzed from MD simulation trajectories to characterize the behavior of the system:

Root Mean Square Deviation (RMSD): This metric measures the average distance between the atoms of the simulated structure and a reference structure (typically the initial docked pose). A stable RMSD value over the course of the simulation suggests that the ligand has found a stable binding mode. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF quantifies the fluctuation of each atom or residue around its average position. This analysis can highlight flexible regions of the protein or ligand.

Radius of Gyration (Rg): Rg is a measure of the compactness of a molecule. Changes in Rg can indicate conformational changes or unfolding of a protein.

Hydrogen Bonds: The formation and breaking of hydrogen bonds between the ligand and the protein are crucial for binding affinity and specificity. MD simulations allow for the detailed analysis of hydrogen bond lifetimes and occupancies. nih.gov

The following table presents hypothetical data from a 100 ns MD simulation of a derived compound of this compound in complex with a target protein.

ParameterAverage ValueStandard Deviation
Ligand RMSD (Å)1.80.3
Protein Backbone RMSD (Å)2.50.4
Radius of Gyration (Rg) (Å)15.20.2
Number of Ligand-Protein H-Bonds31

Theoretical Insights into Reaction Mechanisms

Computational chemistry provides a powerful lens through which to investigate the intricate details of chemical reaction mechanisms. columbia.edusemanticscholar.org For this compound, theoretical studies can elucidate the pathways of its reactions, particularly nucleophilic aromatic substitution (SNAr), which is a key transformation for this class of compounds. nih.govresearchgate.net

The presence of a strongly electron-withdrawing nitro group at the 6-position significantly activates the quinoline ring towards nucleophilic attack. mdpi.com The bromine atom at the 2-position serves as a good leaving group. Theoretical calculations can be employed to model the reaction coordinate of a nucleophilic attack on this compound. This involves identifying the transition state structures and calculating the activation energies for different possible reaction pathways.

DFT calculations are commonly used to map the potential energy surface of a reaction. mdpi.com By calculating the energies of the reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. This allows for the determination of the rate-limiting step and provides insights into the factors that control the regioselectivity and stereoselectivity of the reaction.

A key aspect of the SNAr mechanism is the formation of a Meisenheimer complex, a resonance-stabilized anionic intermediate. acs.org Computational studies can provide detailed information about the geometry and electronic structure of this intermediate, confirming its role in the reaction pathway. researchgate.net

Furthermore, theoretical models can be used to study the effect of different nucleophiles, solvents, and catalysts on the reaction rate and outcome. For instance, the polarizable continuum model (PCM) can be used to simulate the effect of a solvent on the reaction energetics. mdpi.com

The insights gained from these theoretical studies are invaluable for optimizing reaction conditions and for designing new synthetic routes to novel derivatives of this compound.

Advanced Research Applications of 2 Bromo 6 Nitroquinoline As a Key Intermediate

Utilization in Medicinal Chemistry Research for Scaffold Construction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities. 2-Bromo-6-nitroquinoline serves as a crucial starting material for the construction of novel quinoline-based derivatives with potential therapeutic applications.

Design and Synthesis of Novel Quinoline-Based Compounds with Potential Pharmacological Activities

Researchers have extensively utilized this compound to design and synthesize new chemical entities with promising biological activities. The presence of the bromo group at the 2-position allows for various coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the introduction of diverse substituents. The nitro group at the 6-position can be readily reduced to an amino group, which can then be further functionalized.

A notable application of this compound is in the synthesis of PI3K/mTOR inhibitors, which are crucial in cancer therapy. For instance, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile is a key intermediate in the synthesis of a series of quinoline-based PI3K/mTOR inhibitors. nih.gov The synthesis involves the reaction of 6-bromo-4-chloro-3-nitroquinoline (B1343797) with 2-(4-aminophenyl)-2-methylpropanenitrile. nih.gov

Furthermore, the activation of the bromo group by the adjacent nitro group facilitates nucleophilic aromatic substitution (SNAr) reactions. This has been exploited to synthesize morpholinyl and piperazinyl quinolines from 6-bromo-5-nitroquinoline (B1267105), which have shown significant antiproliferative and apoptotic effects. nih.gov While this example uses a different isomer, the principle of SNAr is applicable to this compound as well, allowing for the introduction of various amine-containing moieties to generate libraries of compounds for biological screening.

The synthesis of novel quinoline derivatives often involves multi-step reaction sequences starting from commercially available quinolines. semanticscholar.orgacs.org Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are fundamental in creating the initial quinoline ring system, which can then be functionalized to produce intermediates like this compound. semanticscholar.orgacs.orgappchemical.com

The following table summarizes some examples of pharmacologically active compounds derived from bromo-nitroquinoline intermediates.

Starting MaterialSynthetic TransformationResulting Compound ClassPotential Pharmacological Activity
6-Bromo-4-chloro-3-nitroquinolineNucleophilic substitution with an aniline (B41778) derivativePhenylamino-nitroquinolinePI3K/mTOR inhibition, Anticancer
6-Bromo-5-nitroquinolineSNAr with morpholine (B109124)/piperazine (B1678402)Morpholinyl/Piperazinyl quinolinesAntiproliferative, Apoptotic
Substituted AnilinesMulti-step synthesis including bromination and nitrationVarious functionalized quinolinesAntibacterial, Antiviral, Anticancer

Structure-Activity Relationship (SAR) Studies of Derived Quinoline Libraries

Once a library of quinoline derivatives is synthesized from a common intermediate like this compound, structure-activity relationship (SAR) studies are conducted to understand how chemical structure influences biological activity. These studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

SAR studies on quinoline derivatives have revealed several key insights. For example, the nature and position of substituents on the quinoline ring can dramatically affect their anticancer activity. In a series of novel quinoline-based oxadiazole-triazole conjugates, the presence of an o-chloro substitution on a phenyl ring attached to the scaffold resulted in a potent compound against human lung carcinoma cells. wikipedia.org

The introduction of different functional groups, such as chloro, azido, glycine, and sugar moieties, onto the quinoline-2-one scaffold has been shown to impact anticancer, antioxidant, and antimicrobial activities. Current time information in Pasuruan, ID. For instance, a quinolone acylated arabinose hydrazone derivative demonstrated the best anticancer activity in one study, highlighting the importance of the appended sugar moiety. Current time information in Pasuruan, ID.

Key findings from SAR studies of quinoline derivatives include:

Substitution at C-2 and C-4: These positions are often critical for activity, and modifications here can significantly alter the biological profile. The nucleophilic substitution at the 2-position of this compound is a key step in generating diversity at this position.

Hybrid Molecules: Combining the quinoline scaffold with other pharmacologically active moieties, such as oxadiazoles, triazoles, or sulfonamides, can lead to hybrid compounds with enhanced or novel biological activities. nih.govwikipedia.org

Investigation of Antiproliferative and Apoptotic Effects in Cellular Models

Many quinoline derivatives synthesized from bromo-nitroquinoline precursors have been evaluated for their anticancer potential. These investigations typically involve in vitro screening against a panel of cancer cell lines to determine their antiproliferative activity. Compounds that show significant growth inhibition are then further studied to elucidate their mechanism of action, often focusing on the induction of apoptosis (programmed cell death).

For example, novel diarylurea and diarylamide derivatives containing a quinoline core have demonstrated broad-spectrum antiproliferative activity against 60 cancer cell lines. semanticscholar.org One of the most potent compounds in this series was found to induce both apoptosis and necrosis in a dose-dependent manner. semanticscholar.org Similarly, certain quinoline compounds have been shown to induce apoptosis in leukemia cells by activating caspase-3 and causing DNA fragmentation. sigmaaldrich.comnih.govsigmaaldrich.com

The mechanism of apoptosis induction by quinoline derivatives can vary. Some compounds have been shown to elevate the Bax/Bcl-2 ratio and activate caspases-9 and -3, indicating the involvement of the intrinsic apoptotic pathway. mdpi.comnih.gov Others may induce cell cycle arrest at different phases, such as G2/M or G1, which can precede the onset of apoptosis. mdpi.comrsc.org

The following table presents a summary of the antiproliferative and apoptotic effects of selected quinoline derivatives.

Compound ClassCancer Cell LineObserved EffectsMechanism of Action
Diarylurea/diarylamide quinolinesRPMI-8226 (Multiple Myeloma)Antiproliferative, Apoptosis, NecrosisC-RAF kinase inhibition
Bis-quinoline isomersU937 (Leukemia), HCT116 (Colon)Submicromolar antiproliferative activity, Apoptosis inductionDNMT inhibition and degradation
Nitro-substituted hydroxynaphthanilidesTHP-1 (Leukemia), MCF-7 (Breast)Antiproliferative, G1 cell cycle arrest, ApoptosisDown-regulation of cyclin E1, Caspase-mediated cascade
6-Bromo-2-(morpholin-1-yl)-4-anilinoquinazolineL1210, HL-60, U-937 (Leukemia)Antiproliferative, ApoptosisCaspase-3 activation, DNA fragmentation

Enzyme Inhibition Studies of Quinoline Derivatives

The pharmacological effects of many quinoline derivatives are attributed to their ability to inhibit specific enzymes that are critical for disease progression. The versatility of the quinoline scaffold allows for its modification to fit into the active sites of various enzymes, making it a valuable template for the design of enzyme inhibitors.

A significant area of research is the development of quinoline-based kinase inhibitors. For instance, a series of new quinoline derivatives were designed as selective C-RAF kinase inhibitors with potent anticancer activity. semanticscholar.org The most potent compound in this series exhibited an IC50 value of 0.067 μM against C-RAF kinase. semanticscholar.org

Quinoline derivatives have also been investigated as inhibitors of enzymes involved in DNA metabolism. Certain quinoline-based compounds have been found to inhibit DNA methyltransferases (DNMTs), which are important epigenetic targets in cancer. sigmaaldrich.com These compounds can intercalate into DNA, leading to a conformational change in the enzyme that prevents it from carrying out its function.

The following table provides examples of enzyme inhibition by quinoline derivatives.

Quinoline Derivative ClassTarget EnzymeBiological Significance
Diarylurea/diarylamide quinolinesC-RAF kinaseInhibition of a key signaling pathway in cancer
Bis-quinoline isomersDNA methyltransferases (DNMTs)Epigenetic modification, potential anticancer therapy
Trifluoromethylquinoline derivativesNot specifiedAnticancer activity through potential enzyme inhibition
Quinoline-based analogsDNA polymerases, base excision repair glycosylasesInhibition of DNA replication and repair, potential anticancer and antimicrobial agents

Role in the Development of Functional Materials

While the primary application of this compound appears to be in medicinal chemistry, the quinoline scaffold itself is of interest in the development of functional materials. Quinoline and its derivatives have been employed in the creation of conjugated molecules and polymers that possess enhanced electronic, optoelectronic, or nonlinear optical properties, combined with good mechanical properties. nih.gov The extended π-system of the quinoline ring makes it suitable for applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.

There is limited direct information in the searched literature specifically detailing the use of this compound in the synthesis of functional materials. However, the reactivity of the bromo and nitro groups suggests its potential as a monomer or an intermediate in the synthesis of functional polymers or dyes. For example, the bromo group could be used in polymerization reactions such as Suzuki or Stille coupling to create conjugated polymers. The nitro group can be converted to other functional groups that could tune the electronic properties of the resulting material.

Catalytic Research: Ligands and Catalysts Derived from this compound

The quinoline framework is a common feature in ligands used in organometallic catalysis. The nitrogen atom in the quinoline ring can coordinate to metal centers, and substituents on the ring can be used to fine-tune the steric and electronic properties of the resulting metal complex. This allows for the development of catalysts with high activity and selectivity for a variety of organic transformations.

There is a lack of specific information in the available literature on the direct use of this compound for the synthesis of ligands and catalysts. However, the functional groups present on this molecule offer potential handles for the synthesis of novel ligands. The bromo group could be displaced by a phosphine (B1218219) or other coordinating group, and the nitro group could be reduced to an amine, which could then be further elaborated into a more complex ligand structure. The development of new catalysts is an active area of research, and various metal-based catalysts have been used for the synthesis of quinoline derivatives themselves. semanticscholar.org

Future Perspectives and Emerging Research Avenues for 2 Bromo 6 Nitroquinoline

Development of Novel and More Efficient Synthetic Routes

The advancement of synthetic organic chemistry continually seeks to improve upon existing methods, striving for greater efficiency, sustainability, and cost-effectiveness. For 2-bromo-6-nitroquinoline, future research in its synthesis is likely to focus on several key areas:

Green Chemistry Approaches: Traditional synthetic methods often rely on harsh reaction conditions and hazardous reagents. The future will see a concerted effort to develop greener synthetic protocols. This includes the use of environmentally benign solvents, such as water or ionic liquids, and the implementation of catalytic systems that can be easily recovered and recycled. researchgate.netejcmpr.com Techniques like microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption, are also promising avenues for exploration. researchgate.netjddhs.com

Nanomaterial-Assisted Synthesis: Recent studies on related quinoline (B57606) derivatives have demonstrated the potential of nanomaterials to enhance reaction yields and shorten reaction times. For instance, the use of silica-functionalized magnetite nanoparticles has been shown to improve the efficiency of quinoline synthesis. nih.gov Future research could explore the application of various nanocatalysts for the synthesis of this compound, aiming for higher yields and milder reaction conditions.

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, scalability, and precise control over reaction parameters. thieme-connect.de The application of flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods, particularly for large-scale synthesis.

Exploration of Underexplored Reactivity Profiles and Transformations

The dual functionality of this compound, with its electron-withdrawing nitro group and the versatile bromo substituent, presents a rich playground for exploring novel chemical transformations.

Cross-Coupling Reactions: The bromine atom at the 2-position is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. nih.govtubitak.gov.trnih.govyoutube.com While these reactions are well-established, their application to this compound to generate a diverse library of derivatives with unique electronic and steric properties remains an area ripe for exploration. The nitro group can influence the reactivity of the bromo group and the quinoline core, leading to potentially novel outcomes. rhhz.net

C-H Activation: Direct C-H bond activation and functionalization represent a powerful tool for molecular editing. nih.govsemanticscholar.orgacs.orgacs.org Investigating the regioselective C-H activation of the quinoline core of this compound could unlock new pathways for derivatization, allowing for the introduction of functional groups at positions that are not readily accessible through classical methods. This could lead to the synthesis of novel scaffolds for various applications.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing nitro group at the 6-position can activate the quinoline ring towards nucleophilic aromatic substitution. Research by Çakmak et al. has shown that nitration of bromoquinolines can facilitate subsequent nucleophilic substitution reactions. researchgate.netsemanticscholar.org A systematic study of SNAr reactions with a wide range of nucleophiles could yield a plethora of new 2-bromo-6-substituted quinoline derivatives with diverse functionalities.

Integration of Advanced Computational Methods in Rational Design

The synergy between experimental and computational chemistry is a cornerstone of modern molecular design. For this compound, computational tools can play a pivotal role in guiding future research.

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. elixirpublishers.comdntb.gov.ua Such studies can help in predicting the most likely sites for electrophilic and nucleophilic attack, understanding reaction mechanisms, and interpreting experimental data.

In Silico Design of Functional Molecules: Computational methods, including molecular docking and molecular dynamics simulations, can be employed to design novel molecules based on the this compound scaffold for specific biological targets. nih.govnih.gov By predicting the binding affinities and interaction modes of virtual compounds, researchers can prioritize the synthesis of the most promising candidates, thereby accelerating the drug discovery process. This approach has been successfully used for other quinoline-based inhibitors. nih.govnih.gov

Expansion into New Areas of Bio-organic and Materials Science Research

The versatile chemical nature of this compound makes it an attractive building block for creating novel functional molecules with applications in both bio-organic chemistry and materials science.

Medicinal Chemistry: Quinoline and its derivatives have a long history of use in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. nih.gov The this compound scaffold can be systematically modified to generate libraries of compounds for screening against various diseases. The bromo and nitro groups offer handles for introducing pharmacophoric moieties to enhance potency and selectivity.

Materials Science: The rigid, planar structure of the quinoline ring system, combined with the potential for extensive π-conjugation through derivatization, makes this compound a promising candidate for the development of novel organic materials. Future research could focus on synthesizing polymers and small molecules with interesting photophysical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune the electronic properties through substitution on the quinoline core is a key advantage in this regard.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Bromo-6-nitroquinoline?

  • Methodological Answer : The synthesis typically involves sequential halogenation and nitration steps on a quinoline backbone. For bromination, reagents like PBr₃ or N-bromosuccinimide (NBS) in inert solvents (e.g., DCM) are used under controlled temperatures (0–25°C). Nitration is achieved using mixed acids (HNO₃/H₂SO₄) or acetyl nitrate. Precursor purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate intermediates. Similar protocols for bromo-nitroquinoline derivatives emphasize regioselectivity challenges, requiring precise stoichiometric control .

Q. Which spectroscopic techniques are prioritized for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (CDCl₃ or DMSO-d₆) to confirm bromine and nitro group positions. Coupling patterns distinguish aromatic protons.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion) and isotopic patterns from bromine.
  • IR Spectroscopy : Identify nitro (∼1520 cm⁻¹) and C-Br (∼600 cm⁻¹) stretches.
  • Cross-reference with PubChem data for similar compounds (e.g., 6-Bromo-4-chloroquinoline) to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.
  • Store waste separately in halogen-specific containers and collaborate with certified waste management services for disposal.
  • Monitor stability under light/moisture; degradation products may require HPLC analysis .

Advanced Research Questions

Q. How can reaction yields be optimized for bromination/nitration steps in this compound synthesis?

  • Methodological Answer :

  • Bromination : Optimize by varying catalyst (e.g., FeBr₃ vs. AlBr₃) and solvent polarity. Lower temperatures (0–5°C) reduce side reactions.
  • Nitration : Pre-mix nitric acid with acetic anhydride to generate acetyl nitrate, enhancing regioselectivity. Monitor reaction progress via TLC (silica GF₂₅₄) to halt at the nitro intermediate.
  • Use DoE (Design of Experiments) to test variable interactions (temperature, stoichiometry). Compare with yields reported for analogous compounds (e.g., 3-Bromo-2,4-dichloro-6-(trifluoromethyl)quinoline) .

Q. How should researchers resolve contradictions between NMR and mass spectrometry data for this compound derivatives?

  • Methodological Answer :

  • Cross-Validation : Re-run NMR with higher field strength (e.g., 600 MHz) to resolve overlapping signals. Use DEPT-135 to distinguish CH₂/CH₃ groups.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) via co-crystallization with hydrogen-bond donors (e.g., 3-chloro-2-nitrobenzoic acid, as in nitroquinoline studies) .
  • Isotopic Pattern Analysis : Confirm bromine presence via MS/MS fragmentation. Compare with theoretical isotopic distributions .

Q. What strategies are effective for studying hydrogen-bonding interactions of this compound in crystallography?

  • Methodological Answer :

  • Co-crystallize with hydrogen-bond acceptors (e.g., carboxylic acids) in polar aprotic solvents (DMF, DMSO).
  • Analyze crystal packing using software (Mercury, OLEX2) to map interactions (e.g., nitro···H-O bonds).
  • Compare with nitroquinoline co-crystals (e.g., 6-fluoro-5-nitroquinoline) to identify trends in bond lengths/angles .

Data Contradiction & Validation

Q. How can researchers address discrepancies in biological activity data for this compound analogs?

  • Methodological Answer :

  • Dose-Response Curves : Test compounds across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Target Validation : Use CRISPR knockouts or siRNA to confirm specificity for suspected targets (e.g., kinase inhibition).
  • Cross-reference with structurally similar compounds (e.g., 6-methyl-5-nitroquinoline) to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-nitroquinoline
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.